2-(4-Methoxy-phenylamino)-propionic acid
CAS No.: 66976-53-2
Cat. No.: VC6667786
Molecular Formula: C10H13NO3
Molecular Weight: 195.218
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 66976-53-2 |
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Molecular Formula | C10H13NO3 |
Molecular Weight | 195.218 |
IUPAC Name | 2-(4-methoxyanilino)propanoic acid |
Standard InChI | InChI=1S/C10H13NO3/c1-7(10(12)13)11-8-3-5-9(14-2)6-4-8/h3-7,11H,1-2H3,(H,12,13) |
Standard InChI Key | NBIAPSSMDVYOQH-UHFFFAOYSA-N |
SMILES | CC(C(=O)O)NC1=CC=C(C=C1)OC |
Introduction
Chemical Structure and Physicochemical Properties
2-(4-Methoxy-phenylamino)-propionic acid (CHNO) features a propionic acid moiety (CHCHCOOH) linked to a 4-methoxyaniline group. The methoxy (-OCH) and amino (-NH-) substituents on the aromatic ring contribute to its electronic and steric profile, influencing solubility, stability, and intermolecular interactions.
Key Structural Attributes:
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Molecular Formula: CHNO
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Molecular Weight: 195.22 g/mol
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Functional Groups: Carboxylic acid (-COOH), secondary amine (-NH-), methoxy (-OCH).
The compound’s amphiphilic nature allows it to participate in hydrogen bonding (via -COOH and -NH-) and hydrophobic interactions (via the aromatic ring), making it versatile in biological and chemical contexts .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 2-(4-Methoxy-phenylamino)-propionic acid typically involves a two-step process:
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Michael Addition: Reacting 4-methoxyaniline with acrylonitrile in the presence of a base (e.g., NaOH) to form the nitrile intermediate.
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Hydrolysis: Acidic or basic hydrolysis of the nitrile group to yield the carboxylic acid.
Example Protocol:
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Step 1: 4-Methoxyaniline (1.0 equiv) and acrylonitrile (1.2 equiv) are stirred in aqueous NaOH (3 M) at 80–100°C for 8–12 hours.
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Step 2: The intermediate is hydrolyzed with HCl (6 M) under reflux, followed by extraction with toluene and crystallization using n-hexane .
Yield: ~85–92% (reported for analogous propionic acid derivatives) .
Industrial-Scale Optimization
Industrial production employs continuous flow reactors to enhance yield and purity. Post-synthesis purification often involves:
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Crystallization: Solvent mixtures (e.g., n-hexane/ethyl acetate) for high-purity isolates.
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Chromatography: Reserved for pharmaceutical-grade material.
Biological Activity and Mechanisms
Antioxidant Properties
The methoxy and amino groups confer radical-scavenging activity. In vitro studies on analogous compounds demonstrate:
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Mechanism: Quenching of reactive oxygen species (ROS) via electron donation from the aromatic ring .
Anti-Inflammatory Effects
2-(4-Methoxy-phenylamino)-propionic acid inhibits cyclooxygenase-2 (COX-2) and reduces prostaglandin E (PGE) synthesis in macrophage models:
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing:
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Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Functionalization of the carboxylic acid group.
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Targeted Therapies: Conjugation with monoclonal antibodies for cancer treatment.
Specialty Chemicals
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Dyes and Pigments: Methoxy groups enhance lightfastness in azo dyes.
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Polymer Additives: Improves thermal stability in polyesters .
Comparison with Structural Analogs
Compound | Molecular Formula | Key Features | Biological Activity |
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2-(3-Methoxy-phenylamino)-propionic acid | CHNO | Meta-methoxy substitution | Reduced COX-2 inhibition (~25%) |
4-(4-Methoxy-phenylamino)-butanoic acid | CHNO | Extended carbon chain | Enhanced solubility, lower potency |
2-(4-Ethoxy-phenylamino)-propionic acid | CHNO | Ethoxy group (-OCHCH) | Slower metabolic degradation |
The para-methoxy substitution in 2-(4-Methoxy-phenylamino)-propionic acid optimizes steric and electronic effects for target binding .
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